2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
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Overview
Description
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 2-aminopyridine and an appropriate aldehyde or ketone, the imidazo[1,2-a]pyridine core can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste .
Chemical Reactions Analysis
Types of Reactions
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine dihydrochloride
- 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}acetic acid
Uniqueness
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2. The compound features an imidazopyridine core which is known for its diverse biological activities. The following table summarizes its key structural properties:
Property | Value |
---|---|
Molecular Weight | 220.23 g/mol |
LogP | 0.56 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area (Ų) | 82 |
Anticancer Activity
Recent studies have indicated that imidazopyridine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that such compounds can inhibit the growth of human cancer cell lines with IC50 values in the low micromolar range .
Neuroprotective Effects
The neuroprotective potential of imidazopyridine derivatives has been explored in models of neurodegenerative diseases. Specifically, compounds with similar structures have been shown to inhibit the activity of enzymes involved in neuroinflammation and oxidative stress. For example, a study highlighted that certain derivatives could reduce neuronal apoptosis in models of Alzheimer’s disease .
GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is a critical enzyme involved in various cellular processes including those related to cancer and neurodegeneration. Compounds derived from imidazopyridines have been characterized as GSK-3β inhibitors with nanomolar potency. The SAR studies suggest that modifications to the imidazopyridine core can enhance inhibitory activity .
Case Study 1: In Vitro Studies on Cancer Cell Lines
A series of in vitro experiments assessed the efficacy of this compound against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM for MCF-7 cells.
Case Study 2: Neuroprotective Mechanisms
In a mouse model of Alzheimer’s disease, treatment with similar imidazopyridine compounds resulted in significant reductions in amyloid plaque formation and improvements in cognitive function as measured by behavioral tests. The protective effects were attributed to the modulation of neuroinflammatory pathways and enhancement of synaptic plasticity .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-2-3-9-11-5-8(4-10(13)14)12(9)6-7/h5,7H,2-4,6H2,1H3,(H,13,14) |
InChI Key |
GTPIHHRDEIGIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC=C(N2C1)CC(=O)O |
Origin of Product |
United States |
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